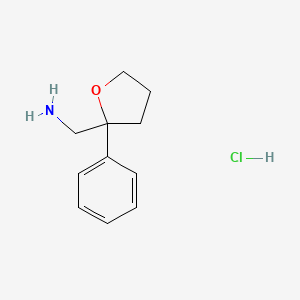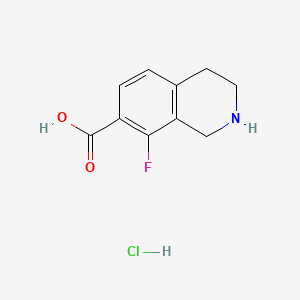
8-Fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H11ClFNO2. It is a derivative of tetrahydroisoquinoline, a structure commonly found in many natural and synthetic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid hydrochloride typically involves multiple steps. One common method includes the following steps :
Formation of the Isoquinoline Core: The initial step involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5).
Carboxylation: The carboxyl group is introduced through a carboxylation reaction, often using carbon dioxide (CO2) under high pressure.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt using hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods emphasize efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification techniques to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
8-Fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, often using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: Alkyl halides, amines, thiols
Major Products Formed
The major products formed from these reactions include various fluorinated isoquinoline derivatives, alcohols, amines, and substituted isoquinolines .
Aplicaciones Científicas De Investigación
8-Fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the biological activity of fluorinated isoquinolines.
Industrial Applications: The compound is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially leading to inhibitory or modulatory effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride
- 8-Fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride
- 1,2,3,4-Tetrahydroisoquinoline
Uniqueness
8-Fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid hydrochloride is unique due to the specific position of the fluorine and carboxyl groups, which can significantly influence its chemical reactivity and biological activity. This positional specificity can lead to different pharmacological profiles and synthetic utility compared to other similar compounds .
Propiedades
Fórmula molecular |
C10H11ClFNO2 |
|---|---|
Peso molecular |
231.65 g/mol |
Nombre IUPAC |
8-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H10FNO2.ClH/c11-9-7(10(13)14)2-1-6-3-4-12-5-8(6)9;/h1-2,12H,3-5H2,(H,13,14);1H |
Clave InChI |
DXPHCFOFUIRMOU-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC2=C1C=CC(=C2F)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B15295911.png)
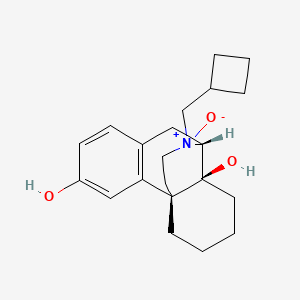
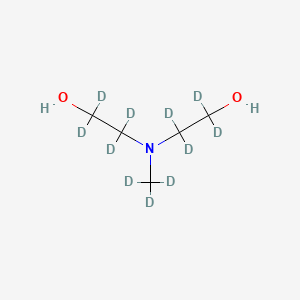

![2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetic acid hydrochloride](/img/structure/B15295942.png)
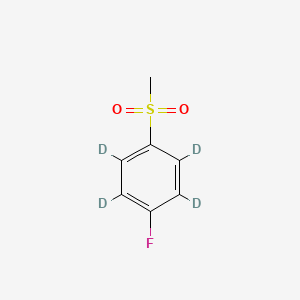
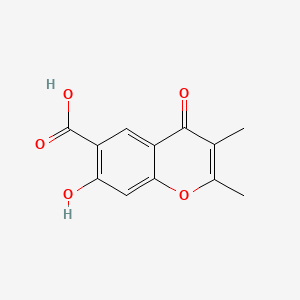
![Tert-butyl 1'-amino-3'-oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1-carboxylate](/img/structure/B15295969.png)

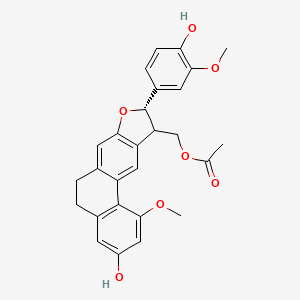
![4-[5-(morpholin-4-ylmethyl)-1H-tetrazol-1-yl]butanoic acid hydrochloride](/img/structure/B15295993.png)
![(4R)-4-[(1S)-1,5-Dimethyl-4-hexen-1-yl]-2-cyclohexen-1-one](/img/structure/B15296004.png)

